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molecular formula C10H7NO B2819977 2-(1-Benzofuran-2-yl)acetonitrile CAS No. 95-28-3

2-(1-Benzofuran-2-yl)acetonitrile

Cat. No. B2819977
M. Wt: 157.172
InChI Key: OPDLHQOQMQIFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130240

Procedure details

7. The crude cyanomethylbenzofuran, compound 6, was stirred for 6 hours in boiling water (1,000 ml) containing sodium hydroxide (80 g), cooled to 25° C., then washed with methylene chloride (250 ml, then 2×100 ml). The pH was brought to 2.0 with 6 N HCl. The precipitate was extracted with methylene chloride (200 ml, then 100 ml, then 50 ml), dried over magnesium sulfate and the solvent evaporated. The yield was approximately 72 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[O:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)#N.[OH-:13].[Na+].[OH2:15]>>[C:4]1([CH2:3][C:1]([OH:15])=[O:13])[O:5][CH:6]=[C:12]2[CH:11]=[CH:10][CH:9]=[CH:7][C:8]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1OC2=C(C1)C=CC=C2
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methylene chloride (250 ml
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with methylene chloride (200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 ml, then 50 ml), dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
Smiles
C=1(OC=C2C1C=CC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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